![molecular formula C20H19ClN4O2S B2778469 1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-57-4](/img/structure/B2778469.png)

1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

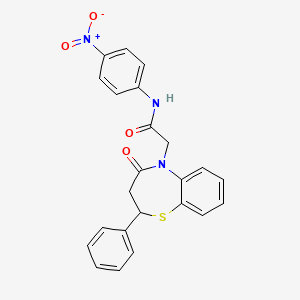

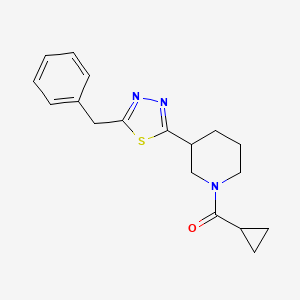

The compound “1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a phenylpiperazine moiety, and a thioacetyl group . It is part of a class of compounds known as 1,3,4-oxadiazoles, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The specific synthesis pathway for this compound is not available in the retrieved papers, but it likely involves similar steps.Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The phenylpiperazine moiety is a six-membered ring containing one nitrogen atom and five carbon atoms. The thioacetyl group contains a sulfur atom linked to an acetyl group .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition and Neuroprotection

A study on arylisoxazole‐phenylpiperazines, closely related to the compound , demonstrated significant acetylcholinesterase (AChE) inhibition, suggesting potential for treating neurological disorders such as Alzheimer's disease. The most potent AChE inhibitor identified exhibited low neuroprotective activity in Aβ-treated neurotoxicity in PC12 cells, indicating its potential in neurodegenerative disease research (Saeedi et al., 2019).

Tuberculostatic Activity

Another study explored the synthesis and tuberculostatic activity of phenylpiperazine derivatives, including 1,3,4-oxadiazole derivatives. These compounds demonstrated minimum inhibitory concentrations (MIC) within the range of 25 - 100 mg/ml, highlighting their potential as agents against tuberculosis (Foks et al., 2004).

Lipase and α-Glucosidase Inhibition

Research involving heterocyclic compounds derived from similar structures showed promising lipase and α-glucosidase inhibitory activities. This suggests potential applications in treating conditions like obesity and diabetes by targeting metabolic enzymes (Bekircan et al., 2015).

Acetyl- and Butyrylcholinesterase Inhibition

A study on 5-Aryl-1,3,4-oxadiazol-2-amines showed moderate dual inhibition of both acetyl- (AChE) and butyrylcholinesterase (BChE), with some compounds demonstrating lower IC50 values against AChE than the established drug rivastigmine. This highlights the potential for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Antimicrobial and Anticancer Properties

Various studies have synthesized and evaluated 1,3,4-oxadiazole derivatives and related compounds for antimicrobial and anticancer activities. These compounds have shown efficacy against specific bacterial strains and cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Fuloria et al., 2009; Koksal et al., 2013; Gomha et al., 2015).

Mécanisme D'action

Target of Action

Compounds containing the 1,3,4-oxadiazole ring, such as this one, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It’s known that 1,3,4-oxadiazoles have become important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities .

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit a broad range of chemical and biological properties .

Result of Action

1,3,4-oxadiazoles have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Propriétés

IUPAC Name |

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-16-6-4-5-15(13-16)19-22-23-20(27-19)28-14-18(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBHVUNFHNOCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2778386.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2778393.png)

![2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide](/img/structure/B2778397.png)

![1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2778399.png)

![4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2778402.png)

![N-[[(2R,4R)-1-(6-Aminopyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778406.png)

![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)